molecular formula C10H11ClO2 B049054 Ethyl 2-(2-chlorophenyl)acetate CAS No. 40061-54-9

Ethyl 2-(2-chlorophenyl)acetate

Cat. No.: B049054
CAS No.: 40061-54-9
M. Wt: 198.64 g/mol
InChI Key: MUANZYIPCHDGJH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)acetate is an organic compound with the chemical formula C10H11ClO2. It appears as a colorless liquid with a density of 1.191 g/cm³, a boiling point of 209-210°C, and a melting point of -42°C. This compound is soluble in most organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chlorophenyl)acetate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate into a reactor, cooling it to -5 to 10°C, and then adding sulfonyl chloride dropwise. The mixture is then heated to 20-25°C and allowed to react for four hours. After the reaction, the pressure is reduced, and the mixture is vacuumized to remove residual acidic gas. The final product is obtained by distilling the residues at reduced pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

    Transesterification: Catalysts such as acids or bases are typically used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the chloro group is replaced.

    Transesterification: Products include different esters formed by exchanging the ethyl group with another alcohol group.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)acetate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloroacetoacetate: Similar in structure but with different reactivity due to the presence of an additional carbonyl group.

    Methyl 2-(2-chlorophenyl)acetate: Similar but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.

Uniqueness

This compound is unique due to its specific combination of the chloro group and the ethyl ester, making it a valuable intermediate in various chemical syntheses. Its solubility in organic solvents and insolubility in water also make it suitable for specific industrial applications .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUANZYIPCHDGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435288
Record name Ethyl 2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40061-54-9
Record name Ethyl 2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-chlorophenyl)acetic acid (10 g, 58.6 mmol) in EtOH (Volume: 152 ml) was treated with H2SO4 (1.719 ml, 32.2 mmol). The result mixture was refluxed overnight. The heat was removed, and the reaction mixture was concentrated. The resulting oil was dissolved in EtOAc and CAREFULLY treated with aqueous Na2CO3 (3.47 g, 32.8 mmol) (CAUTION: Gas evolution) until the solution remained basic and no further gas evolution was seen. The EtOAc layer was then removed and the aqueous layer was again extracted two times with EtOAc. The combined organic layers were then washed with brine, dried over Na2SO4 and concentrated in vacuo to obtain ethyl 2-(2-chlorophenyl)acetate (11.32 g, 57.0 mmol, 97% yield). LC-MS (M+H)+=199.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
reactant
Reaction Step One
Name
Quantity
1.719 mL
Type
reactant
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

o-Chlorotoluene (1.89 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 82 mg ethyl o-chlorophenylacetate was obtained by column chromatography, in a yield of 83%. 1HNMR (400 MHz, CDCl3) δ 1.24 (t, J=7.2 Hz, 3H), 3.77 (s, 2H), 4.15 (q, J=7.2 Hz, 2H), 7.21-7.24 (m, 2H), 7.28-7.30 (m, 1H), 7.36-7.40 (m, 1H); 13CNMR (100 MHz, CDCl3) δ 14.2, 39.2, 61.0, 126.9, 128.6, 129.5, 131.4, 132.6, 134.6, 170.6; HRMS (ESI) calcd. for C10H11ClNaO2 [M+Na]: 221.0340. found: 221.0343. The ethyl o-chlorophenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 66 mg product o-chlorophenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-chlorophenylacetic acid (10.12 g, 59.3 mmol) in EtOH (150 mL, 2576 mmol) in a 500 mL round bottom flask was treated with concentrated H2SO4 (0.700 mL, 8.28 mmol) and heated at 90° C. for 16 hours. The solution was concentrated in vacuo, diluted with 1N NaOH(aq) (200 mL), and extracted with EtOAc (2×200 mL). The combined organic layers were washed with 1N NaOH(aq) (200 mL), water (100 mL), and brine (100 mL). The organic layer was dried over MgSO4, concentrated, and dried in vacuo to give ethyl 2-(2-chlorophenyl)acetate (11.344 g). MS m/e=217 (M+H)+.
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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